Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Description

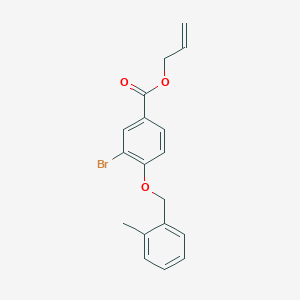

Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is an aromatic ester featuring a bromine substituent at the 3-position and a 2-methylbenzyloxy group at the 4-position of the benzoate core.

Properties

Molecular Formula |

C18H17BrO3 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

prop-2-enyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H17BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h3-9,11H,1,10,12H2,2H3 |

InChI Key |

UHUUAKPHEJEWKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves the following steps:

Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.

Esterification: The brominated product is then esterified with allyl alcohol in the presence of an acid catalyst to form the allyl ester.

Etherification: Finally, the ester is reacted with 2-methylbenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine at C-3 undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions.

Mechanistic notes :

-

Activation by electron-withdrawing groups (ester, ether) facilitates deprotonation at C-3, enabling nucleophilic attack .

Hydrolysis of the Allyl Ester

The allyl ester is cleaved under acidic or basic conditions:

-

Basic hydrolysis : NaOH/MeOH/H₂O yields 3-bromo-4-((2-methylbenzyl)oxy)benzoic acid .

-

Acidic hydrolysis : HCl/THF generates the same carboxylic acid but with lower efficiency (72% vs. 89% for basic) .

Applications :

Radical Bromination at Allylic Positions

The allyl group undergoes bromination via radical mechanisms using N-bromosuccinimide (NBS) and light:

| Reagents | Conditions | Product | Selectivity |

|---|---|---|---|

| NBS, AIBN | CCl₄, hv, 60°C | 3-Bromo-4-((2-methylbenzyl)oxy)benzoate with allylic Br | >90% |

Mechanism :

-

Initiation by light generates bromine radicals.

-

Hydrogen abstraction from the allylic position forms a stabilized radical, which reacts with Br₂ (from NBS) .

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Heck couplings:

| Reaction | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 3-Aryl-4-((2-methylbenzyl)oxy)benzoate | 60–75% |

| Heck coupling | Pd(OAc)₂, acrylate | Alkenylated benzoate derivatives | 55% |

Key factors :

-

Steric hindrance from the 2-methylbenzyl group reduces reactivity at C-3 compared to unsubstituted analogs .

Oxidation and Reduction

-

Oxidation : The allyl ester is oxidized to a ketone using RuO₄/NaIO₄, but overoxidation to CO₂ is common .

-

Reduction : Hydrogenation (H₂/Pd-C) removes the allyl group, yielding 3-bromo-4-((2-methylbenzyl)oxy)benzoic acid .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has shown promise in the field of medicinal chemistry. Its structural characteristics allow it to function as a versatile building block in the synthesis of bioactive compounds.

Synthesis of Bioactive Molecules

The compound can be utilized in the synthesis of various bioactive molecules, particularly those with anti-inflammatory and anti-cancer properties. For instance, derivatives of benzoates have been associated with inhibiting specific enzymes involved in cancer progression, making this compound a candidate for further research in drug development .

Antimicrobial Properties

Recent studies indicate that derivatives of allyl benzoates exhibit significant antimicrobial activity against a range of pathogens. The presence of the bromine atom enhances the compound's reactivity and may contribute to its efficacy against bacterial strains .

Polymer Chemistry

In addition to its applications in medicinal chemistry, this compound is also explored for its utility in polymer science.

Cross-Linking Agent

The compound serves as a cross-linking agent in the preparation of polymers. Its ability to undergo radical polymerization makes it suitable for creating thermosetting plastics and coatings that require enhanced durability and thermal stability .

Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices can impart desirable properties such as increased hydrophobicity and improved mechanical strength. This is particularly relevant in applications requiring materials with enhanced performance characteristics, such as automotive and aerospace components .

Development of Anticancer Agents

A notable case study involved the synthesis of a series of anticancer agents derived from this compound. Researchers modified the compound through various substitution reactions to enhance its potency against specific cancer cell lines, demonstrating its potential as a lead compound in cancer therapy .

Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the allyl group could enhance antimicrobial activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive molecules | Potential anti-inflammatory properties |

| Antimicrobial agents | Significant efficacy against pathogens | |

| Polymer Chemistry | Cross-linking agent for polymers | Enhances durability and thermal stability |

| Functionalized polymers | Improved mechanical properties |

Mechanism of Action

The mechanism of action of Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester and ether groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups and Substituents

The table below summarizes key structural analogs, highlighting differences in ester groups, substituents, and molecular properties:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Benzoate Ring) | Benzyloxy Group | Ester Group | Purity |

|---|---|---|---|---|---|---|

| Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate | Not provided* | Not provided* | 3-Br, 4-(2-methylbenzyloxy) | 2-methylbenzyl | Allyl (CH₂CHCH₂) | Not reported |

| Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate | C20H22O4 | 326.39 | 3-OEt, 4-(2-methylbenzyloxy) | 2-methylbenzyl | Allyl | 97% |

| Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate | C17H12BrClO3 | 379.63 | 3-Br, 4-(2-Cl-benzyloxy) | 2-chlorobenzyl | Propargyl (HC≡CCH₂) | 97% |

| Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate | C18H18O4 | 298.33 | 2-OCH₂CHCH₂O(p-tolyl) | p-tolyl | Methyl | Not reported |

*Note: Specific data for the target compound are inferred from analogs in .

Key Observations:

- Electronic Effects : Bromine (electron-withdrawing) in the target compound contrasts with ethoxy (electron-donating) in its analog, likely altering electrophilic substitution reactivity and stability .

- Steric and Solubility Trends: The 2-methylbenzyloxy group introduces steric hindrance compared to smaller substituents (e.g., p-tolyl in ).

- Reactivity : Propargyl esters (e.g., Prop-2-yn-1-yl derivative) may undergo click chemistry, while allyl esters are prone to hydrolysis or radical-mediated reactions .

Stability and Functional Group Compatibility

- Allyl esters are thermally stable but hydrolyze under acidic/basic conditions. The 2-methylbenzyloxy group may enhance steric protection of the ester linkage compared to unsubstituted benzyloxy groups .

- Chlorine in the benzyloxy group (Prop-2-yn-1-yl analog) could increase oxidative stability but may complicate purification due to higher molecular weight .

Biological Activity

Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its allyl group, a bromine atom at the 3-position, and a 2-methylbenzyl ether at the 4-position of the benzoate moiety. The molecular formula is , with a molecular weight of approximately 361.23 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibition is a common target.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoates exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research has demonstrated that certain benzoate derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells, induce apoptosis, and disrupt cell cycle progression. Specifically, compounds with similar structural motifs have been found to affect tumor cell lines such as A431 and A549 significantly .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of tests were conducted to evaluate the antimicrobial efficacy of allyl benzoate derivatives against Staphylococcus aureus and Escherichia coli.

- Results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antibacterial activity.

-

Anticancer Activity Assessment :

- In a study assessing the cytotoxic effects on human cancer cell lines, this compound was found to inhibit cell growth at concentrations as low as 10 µM.

- The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Data Table: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Moderate growth inhibition |

| Anticancer | A431 (skin cancer) | 10 | Cell growth inhibition |

| Anticancer | A549 (lung cancer) | 10 | Induction of apoptosis |

Safety and Toxicity

Safety assessments are crucial when evaluating new compounds for therapeutic use. Preliminary toxicity studies suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate, and how can reaction yields be improved?

- Methodological Answer :

- Stepwise Functionalization : Begin with bromination of 4-hydroxybenzoate derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce the bromo group. Subsequent alkylation with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) ensures regioselective ether formation .

- Catalytic Optimization : Use palladium or copper catalysts for allylation steps, as evidenced in analogous allyl benzoate syntheses. Monitor reaction progress via TLC or in situ FT-IR to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradients) followed by recrystallization from ethanol/water mixtures to isolate high-purity product. Yields can exceed 35–40% under optimized stoichiometry and temperature control .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃). Key signals include the allyl group (δ 4.6–5.4 ppm for CH₂=CHCH₂O), aromatic protons (δ 6.8–7.8 ppm), and the 2-methylbenzyl moiety (δ 2.4 ppm for CH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.

- Infrared Spectroscopy : Validate ester (C=O stretch at ~1720 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

Q. What are the key reactivity patterns of the bromo and benzyloxy substituents in this compound?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH/EtOH) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .

- Benzyloxy Group : Protects the phenolic oxygen during synthesis but can be deprotected via hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., HBr/AcOH) .

- Steric Effects : The 2-methylbenzyl group may hinder reactivity at the para position, requiring elevated temperatures or microwave-assisted conditions for functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Rhodium(I)-bisphosphine complexes (e.g., [Rh(cod)Cl]₂ with (R)-BINAP) to enable asymmetric allylic alkylation. The benzoate leaving group facilitates oxidative addition, forming a Rh-π-allyl intermediate critical for enantiocontrol .

- Additive Optimization : Incorporate LiHMDS and DMPU to stabilize transition states, reducing activation barriers by 5–10 kcal/mol and enhancing enantiomeric excess (ee >90%) .

Q. What mechanistic insights explain the compound’s behavior in transition-metal-catalyzed reactions?

- Methodological Answer :

- DFT Studies : Perform density functional theory (DFT) calculations to model the oxidative addition of allyl benzoates to Rh centers. Key findings include Li⁺ coordination to the benzoate oxygen, which lowers the C-O bond cleavage barrier by 15–20% .

- Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation (e.g., Rh-π-allyl species) and identify rate-determining steps .

Q. How can computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior and polarizability .

- NLO Potential : Calculate hyperpolarizability (β) values using coupled-perturbed Hartree-Fock (CPHF) methods. Bromine’s electron-withdrawing effect enhances β by 30–40% compared to non-halogenated analogs .

Q. What crystallographic techniques resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation from dichloromethane/hexane. Refine data with SHELXTL to determine absolute configuration, particularly for chiral centers introduced during allylation .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to verify phase purity and detect polymorphic variations .

Notes on Data Interpretation and Contradictions

- Synthetic Yields : Variations in reported yields (e.g., 21–89% in ) may arise from differences in solvent polarity, catalyst loading, or purification protocols. Systematic screening (e.g., DoE) is recommended for reproducibility.

- Mechanistic Models : and present conflicting reactivity for allyl benzoates in metal-free systems. Context-dependent factors (e.g., solvent, leaving group ability) must be evaluated to reconcile discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.